3-Chloro-D-phenylalanine 3-Chloro-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 80126-52-9
VCID: VC21543314
InChI: InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

3-Chloro-D-phenylalanine

CAS No.: 80126-52-9

VCID: VC21543314

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-D-phenylalanine - 80126-52-9

Description

3-Chloro-D-phenylalanine is a versatile amino acid derivative, widely utilized in various fields of research, including neuroscience, pharmaceutical development, protein engineering, and biochemical assays. Its unique chlorinated structure makes it an essential compound for studying neurotransmitter systems and developing novel drugs, particularly those targeting neurological disorders .

Neuroscience Research

3-Chloro-D-phenylalanine is used to study neurotransmitter systems, focusing on amino acid metabolism and its effects on brain function. This research helps in understanding neurological functions and developing treatments for neurodegenerative diseases .

Pharmaceutical Development

It serves as a building block in synthesizing novel drugs, especially those targeting neurological disorders. Its structural similarity to known therapeutic agents enhances the efficacy of these drugs .

Protein Engineering

Researchers employ 3-Chloro-D-phenylalanine to create modified proteins with specific functionalities, leading to advancements in biotechnology and enzyme design .

Biochemical Assays

The compound is used in various biochemical assays to investigate the role of amino acids in metabolic pathways, providing insights into cellular functions and disease mechanisms .

Research on Anticancer Agents

3-Chloro-D-phenylalanine is explored for its potential in developing anticancer therapies due to its structural similarity to known anticancer amino acids .

Fmoc-3-Chloro-D-phenylalanine

Fmoc-3-Chloro-D-phenylalanine is a derivative of 3-Chloro-D-phenylalanine, commonly used in peptide synthesis and drug development. It serves as a protecting group, allowing for selective modification of amino acids without interfering with other functional groups .

Applications of Fmoc-3-Chloro-D-phenylalanine

  • Peptide Synthesis: Essential for synthesizing peptides, particularly in cancer research .

  • Drug Development: Plays a crucial role in designing novel therapeutic peptides and targeted drug delivery systems .

  • Bioconjugation: Used to create bioconjugates for diagnostics and therapeutics, enhancing specificity in targeting .

Synthesis and Production

The synthesis of D-phenylalanine derivatives, including 3-Chloro-D-phenylalanine, involves efficient biocatalytic procedures. These methods utilize engineered enzymes to produce enantiopure L- and D-phenylalanines with high enantiomeric excess values .

Market Trends and Economic Impact

The market for Fmoc-3-Chloro-D-phenylalanine is growing, with a projected increase from USD 0.03 billion in 2022 to USD 0.05 billion by 2030. This growth is driven by its increasing use in peptide synthesis and drug development, particularly in cancer research .

Data Table: Applications of 3-Chloro-D-phenylalanine

ApplicationDescription
Neuroscience ResearchStudy of neurotransmitter systems and amino acid metabolism
Pharmaceutical DevelopmentBuilding block for novel drugs targeting neurological disorders
Protein EngineeringCreation of modified proteins with specific functionalities
Biochemical AssaysInvestigation of amino acid roles in metabolic pathways
Anticancer ResearchPotential in developing anticancer therapies

Data Table: Fmoc-3-Chloro-D-phenylalanine Applications

ApplicationDescription
Peptide SynthesisEssential for synthesizing peptides, especially in cancer research
Drug DevelopmentDesign of novel therapeutic peptides and targeted drug delivery systems
BioconjugationCreation of bioconjugates for diagnostics and therapeutics

References:

- Chem-Impex. (2024). 3-Chloro-D-phenylalanine.
- Nature. (2019). The production of l- and d-phenylalanines using engineered biocatalysts.
- Chem-Impex. (2024). Fmoc-3-chloro-D-phenylalanine.
- PMC. (2021). Highly selective synthesis of d-amino acids via stereoinversion.
- PubChem. (2025). 3-Chloro-D-phenylalanine.
- LinkedIn. (2024). Fmoc-3-chloro-D-phenylalanine Market Competitive Analysis.
- Fisher Scientific. (2024). Safety Data Sheet - 3-Chloro-D-phenylalanine.
- LinkedIn. (2024). Fmoc-3-chloro-D-phenylalanine Market Trends by Region.
- Thermo Scientific. (2025). 3-Chloro-D-phenylalanine, 98%.

CAS No. 80126-52-9
Product Name 3-Chloro-D-phenylalanine
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name (2R)-2-amino-3-(3-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Standard InChIKey JJDJLFDGCUYZMN-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)Cl)CC(C(=O)[O-])[NH3+]
Synonyms 80126-52-9;3-Chloro-D-phenylalanine;(R)-2-AMINO-3-(3-CHLOROPHENYL)PROPANOICACID;H-D-Phe(3-Cl)-OH;D-PHE(3-CL)-OH;D-3-CHLOROPHE;D-3-Chlorophenylalanine;(2R)-2-amino-3-(3-chlorophenyl)propanoicacid;PubChem11977;3-CHLORO-D-PHE-OH;D-3-CL-PHE;SCHEMBL298829;M-CHLORO-D-PHENYLALANINE;CTK3J1806;(R)-3-CHLOROPHENYLALANINE;MolPort-001-758-732;ZINC2382502;AKOS017482258;AB09412;AC-5842;AM82742;FS-2458;RTR-025395;AJ-34866;AK162592
PubChem Compound 7009409
Last Modified Aug 15 2023

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